

Application Notes and Protocols for the Intravenous Formulation of Contezolid Acefosamil

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Compound of Interest

Compound Name: Contezolid phosphoramidic acid

Cat. No.: B12419876

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These application notes provide a comprehensive overview of the formulation of Contezolid acefosamil (CZA) for intravenous (IV) administration, a critical development for this next-generation oxazolidinone antibiotic. Contezolid acefosamil was designed as a water-soluble prodrug of contezolid (CZD) to overcome the latter's poor aqueous solubility, thereby enabling parenteral administration for serious Gram-positive bacterial infections.^{[1][2][3][4]}

Introduction

Contezolid (CZD) is a potent oxazolidinone antibiotic effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).^{[1][5]} However, its clinical utility in severe, acute infections was initially limited by its modest aqueous solubility of approximately 0.2 mg/mL, rendering it unsuitable for intravenous formulation.^[1] To address this, Contezolid acefosamil (CZA), an O-acyl phosphoramidate prodrug, was developed.^{[1][2][3][4]} CZA exhibits high aqueous solubility and is rapidly converted to the active drug, contezolid, in vivo.^{[1][4][6]} This allows for both intravenous and oral administration, facilitating step-down therapy from hospital to outpatient settings.^{[1][4]}

Physicochemical and Pharmacokinetic Properties

The successful formulation of CZA for IV administration hinges on its favorable physicochemical and pharmacokinetic profile. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Contezolid and Contezolid Acefosamil

Property	Contezolid (CZD)	Contezolid Acefosamil (CZA)	Reference(s)
Chemical Class	Oxazolidinone	O-acyl phosphoramidate prodrug of an oxazolidinone	[1]
Molecular Formula	C18H15F3N4O4	Not explicitly stated, but is a phosphoramidate derivative of CZD	[7]
Aqueous Solubility	~0.2 mg/mL	>200 mg/mL	[1][3][4]
Stability for IV Use	Not applicable	Good hydrolytic stability at pH 4-7.4	[1][4]

Table 2: Summary of Pharmacokinetic Parameters of Contezolid after IV Administration of Contezolid Acefosamil in Healthy Chinese Subjects (Single Ascending Dose)

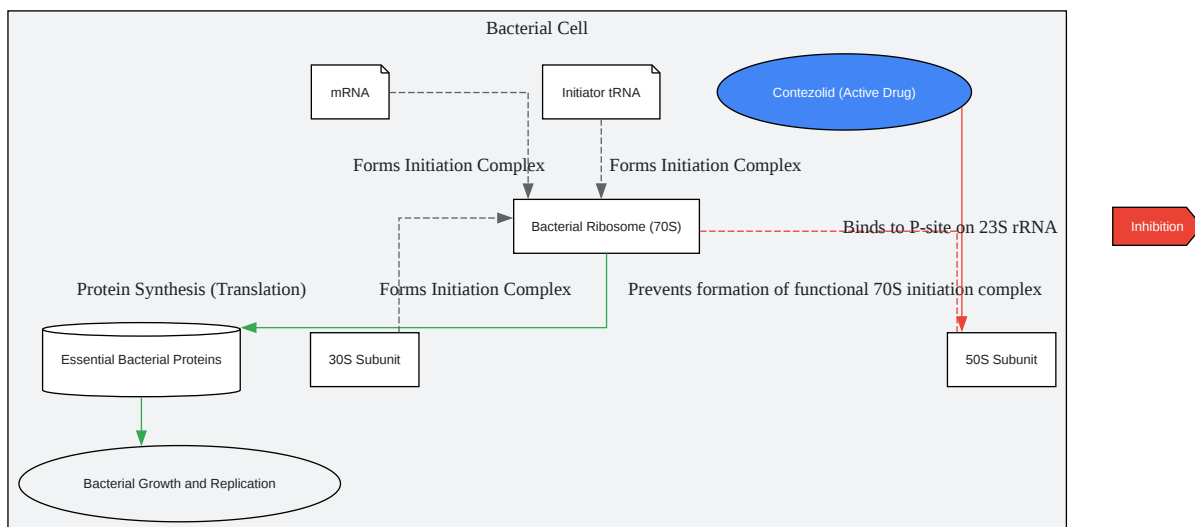
IV Dose of CZA	Cmax of Contezolid (mg/L)	AUC0–inf of Contezolid (h·mg/L)	Median Tmax of Contezolid (h)	Mean t1/2 of Contezolid (h)	Reference(s)
500 mg	1.95 ± 0.57	40.25 ± 10.12	2.00	13.33	[6] [8]
1000 mg	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	
1500 mg	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	
2000 mg	15.61 ± 4.88	129.41 ± 38.30	2.75	16.74	[6] [8]

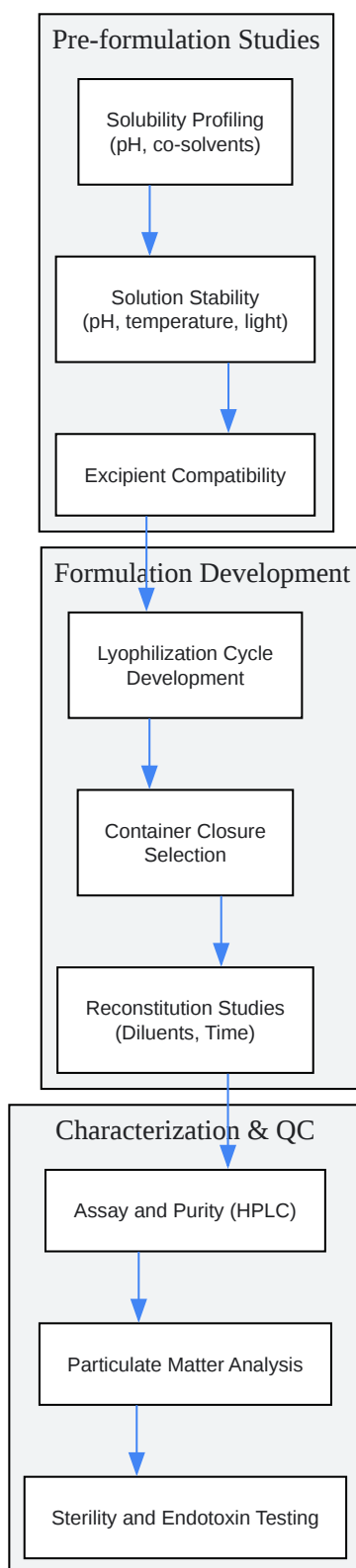
Note: Data is presented as mean ± standard deviation where applicable.

Mechanism of Action and Bioactivation

The therapeutic efficacy of Contezolid acefosamil relies on its unique mechanism of action as an oxazolidinone and its bioactivation pathway.

Signaling Pathway: Mechanism of Action of Contezolid





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